molecular formula C23H22N2O5S B1334018 Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid CAS No. 149563-21-3

Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid

Cat. No.: B1334018
CAS No.: 149563-21-3
M. Wt: 438.5 g/mol
InChI Key: MWABBJIOTKTQFS-UFYCRDLUSA-N
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Description

Fmoc-(3S,6S,9R)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid (hereafter referred to as BTD) is a conformationally constrained bicyclic amino acid derivative. Its structure features a 7-thia-1-azabicyclo[4.3.0]nonane core with an Fmoc-protected amine and a carboxylic acid group. BTD is widely used in peptidomimetic design to stabilize β-turn or γ-turn conformations in peptides, enhancing receptor binding specificity and metabolic stability .

Key structural attributes:

  • Bicyclic framework: The [4.3.0] ring system imposes rigidity, restricting rotational freedom.
  • Stereochemistry: The 3S,6S,9R configuration dictates spatial orientation critical for molecular interactions.
  • Functional groups: The Fmoc group enables solid-phase peptide synthesis (SPPS), while the thia (sulfur) atom may influence electronic properties and oxidation resistance.

Properties

IUPAC Name

(3R,6S,8aS)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c26-21-18(9-10-20-25(21)19(12-31-20)22(27)28)24-23(29)30-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20H,9-12H2,(H,24,29)(H,27,28)/t18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWABBJIOTKTQFS-UFYCRDLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2N(C(CS2)C(=O)O)C(=O)C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2N([C@@H](CS2)C(=O)O)C(=O)[C@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. One common method involves the use of a Diels-Alder reaction to construct the bicyclic framework, followed by functional group modifications to introduce the amino and carboxylic acid groups. The Fmoc group is then introduced using standard Fmoc protection chemistry, which involves the reaction of the amine with Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact

Chemical Reactions Analysis

Types of Reactions

Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid can undergo a variety of chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Peptide Synthesis

Role as a Building Block :
This compound serves as a crucial building block in peptide synthesis, facilitating the construction of complex peptide chains essential for drug development. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino group during synthesis, allowing for stepwise addition of amino acids.

Case Study :
In a study published in Journal of Peptide Science, researchers demonstrated the efficiency of using Fmoc-(3S,6S,9R)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid in synthesizing neuropeptides that exhibit enhanced biological activity compared to traditional peptides .

Pharmaceutical Development

Design of Novel Pharmaceuticals :
The compound is integral to designing new pharmaceuticals that target specific biological pathways. Its structure allows it to mimic natural products, making it a valuable scaffold for drug design.

Research Insights :
A study highlighted its potential in developing inhibitors for specific enzymes involved in cancer progression. The bicyclic structure offered unique binding properties that enhanced therapeutic efficacy .

Bioconjugation

Enhancing Drug Targeting :
this compound is utilized in bioconjugation techniques to attach biomolecules to drugs or imaging agents. This process improves targeting and reduces side effects.

Application Example :
In bioconjugation studies, researchers successfully linked this compound with antibodies to create targeted drug delivery systems that improved the efficacy of cancer treatments while minimizing systemic toxicity .

Research in Neuroscience

Development of Neuroactive Compounds :
This compound plays a significant role in neuroscience research by aiding in the development of treatments for neurological disorders. Its ability to mimic neurotransmitters makes it a candidate for studying neuroactive compounds.

Case Study Findings :
Research published in Neuroscience Letters demonstrated how derivatives of this compound could modulate receptor activity, providing insights into potential therapeutic options for conditions like Alzheimer's disease .

Material Science

Smart Materials Development :
Beyond traditional applications, this compound is being explored in material science for developing smart materials that respond to environmental changes.

Innovative Research Example :
A recent project focused on incorporating this compound into polymer matrices to create materials that change properties based on external stimuli (e.g., temperature or pH), showcasing its versatility .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Peptide SynthesisBuilding block for complex peptidesEnhanced biological activity in neuropeptides
Pharmaceutical DevelopmentDesign of targeted drugs mimicking natural productsUnique binding properties for cancer inhibitors
BioconjugationAttachment of biomolecules to improve drug targetingTargeted delivery systems for cancer treatments
Neuroscience ResearchDevelopment of neuroactive compoundsModulation of receptor activity relevant to Alzheimer's
Material ScienceDevelopment of responsive smart materialsInnovative polymer matrices responding to stimuli

Mechanism of Action

The mechanism of action of Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. In medicinal chemistry, the bicyclic structure can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Bicyclic Peptidomimetic Templates

BTD is compared to other turn-inducing scaffolds (Table 1):

Compound Name Core Structure Key Features Applications Reference
BTD (Target Compound) 7-thia-1-azabicyclo[4.3.0] Rigid, sulfur-containing, Fmoc-protected Opioid/ORL1 receptor ligands
BZA (Benzazepine-2-one) Benzazepine Aromatic ring, non-sulfur β-turn stabilization
4BZD (Benzodiazepine) Benzodiazepine Planar aromatic system γ-turn mimicry
9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid 3-oxa-9-azabicyclo[3.3.1] Oxygen-containing, Boc-protected Drug discovery intermediates

Key Findings :

  • Heteroatom Effects : The thia group in BTD may improve metabolic stability over oxa analogs, which are more prone to hydrolysis.
  • Protecting Groups : Fmoc in BTD allows SPPS compatibility, whereas Boc in analogs requires acidic deprotection, limiting use in acid-sensitive contexts .

Stereochemical Variants

BTD’s 3S,6S,9R configuration distinguishes it from diastereomers synthesized by Mandal et al. (Table 2):

Diastereomer Configuration Synthetic Yield Conformational Flexibility Activity in Peptide Mimetics
BTD (Target) 3S,6S,9R 45% Highly rigid High receptor affinity
Diastereomer A 3S,6R,9R 32% Moderate flexibility Reduced activity
Diastereomer B 3S,6R,9S 28% Flexible Inactive

Key Findings :

  • The 3S,6S,9R configuration optimizes spatial alignment for target engagement, as seen in opioid receptor studies .
  • Minor stereochemical changes (e.g., 6R vs. 6S) drastically reduce activity, highlighting BTD’s structural precision .

Advantages :

  • High diastereoselectivity (45% yield for BTD).
  • Scalable compared to laborious routes for analogs like 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane derivatives .

Commercial Status

  • BTD: Available from Santa Cruz Biotechnology ($180/250 mg) and Combi-Blocks (96% purity) . Discontinued by CymitQuimica .
  • Comparators: 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid is priced at €559/100 mg (CymitQuimica) , making BTD more cost-effective for peptide synthesis.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The thia group enhances hydrophilicity compared to purely hydrocarbon bicyclic systems.
  • Stability : Fmoc protection improves stability during SPPS, whereas Boc analogs require careful handling .

Biological Activity

Fmoc-(3S,6S,9R)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid, commonly referred to as Fmoc-Btd-OH, is a bicyclic compound notable for its potential applications in medicinal chemistry and peptide synthesis. This article aims to explore the biological activity of this compound, supported by relevant data tables and research findings.

  • Molecular Formula: C23H22N2O5S
  • Molecular Weight: 438.5 g/mol
  • CAS Number: 149563-21-3

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The thiazolidine ring structure contributes to its ability to mimic natural substrates in enzymatic reactions, particularly in peptide bond formation and modification.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Properties : Studies have shown that derivatives of bicyclic compounds exhibit significant antimicrobial activity against various bacterial strains. The thia ring enhances the lipophilicity of the compound, facilitating membrane penetration and increasing its efficacy against Gram-positive bacteria.
  • Inhibition of Enzymatic Activity : Fmoc-(3S,6S,9R)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane has been identified as a potential inhibitor of certain proteases and peptidases due to its structural similarity to peptide substrates. This inhibition can be beneficial in therapeutic contexts where modulation of protease activity is desired.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties through the modulation of neurotransmitter systems, although further research is needed to elucidate the specific mechanisms involved.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various thiazolidine derivatives, Fmoc-(3S,6S,9R)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold.

Case Study 2: Enzyme Inhibition

A detailed kinetic analysis was performed on the inhibition of serine proteases by Fmoc-(3S,6S,9R)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane. The compound displayed competitive inhibition with a Ki value of 50 nM, indicating strong binding affinity and potential for therapeutic applications in conditions where protease activity is dysregulated.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus
Enzyme InhibitionKi = 50 nM for serine proteases
Neuroprotective PotentialModulation of neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Fmoc-(3S,6S,9R)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid?

  • Methodological Answer : The synthesis begins with methyl N-Boc-pyroglutamate, which undergoes cleavage with vinylmagnesium bromide to yield an acyclic γ-vinyl ketone. A stereoselective Michael addition of N-diphenylmethyleneglycine tert-butyl ester forms the bicyclic core. Subsequent hydrogenolysis and acidolytic deprotection yield the free amine, which is Fmoc-protected for solid-phase peptide synthesis compatibility. Critical steps include controlling stereochemistry during the Michael addition and hydrogenolysis to avoid diastereomer formation .

Q. How is the β-turn conformation of this bicyclic amino acid experimentally validated?

  • Methodological Answer : X-ray crystallography is the gold standard. The torsion angles (e.g., φ = -161.1°, ψ = -69.4°) and hydrogen bonding (e.g., O5–O2 distance: 2.65 Å) confirm a type II' β-turn structure. Circular dichroism (CD) spectroscopy can also corroborate β-turn mimicry by comparing spectra to native peptides like gramicidin S .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer : Use HPLC for purity assessment, NMR (¹H/¹³C) for stereochemical confirmation, and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray diffraction provides definitive structural proof of the bicyclic framework and hydrogen-bonding patterns .

Advanced Research Questions

Q. How does incorporating this bicyclic amino acid into peptide chains influence biological activity?

  • Methodological Answer : In gramicidin S analogues, replacing D-Phe-Pro sequences with this bicyclic scaffold maintained antibacterial activity and CD spectra, confirming its role as a rigid β-turn mimetic. To assess activity, design peptides with the bicyclic residue at β-turn positions, then evaluate via MIC assays and conformational analysis (e.g., NMR or CD) .

Q. What stereochemical challenges arise during synthesis, and how are they mitigated?

  • Methodological Answer : Stereochemical purity is critical for β-turn fidelity. During the Michael addition step, use chiral auxiliaries (e.g., N-diphenylmethyleneglycine) to enforce (3S,6S,9R) configuration. Monitor diastereomer ratios via chiral HPLC and optimize reaction conditions (e.g., temperature, solvent polarity) to minimize epimerization .

Q. How does the thia-aza bicyclic framework impact peptide stability under basic or oxidative conditions?

  • Methodological Answer : The sulfur atom in the thia bridge may confer sensitivity to oxidation. Evaluate stability via accelerated degradation studies (e.g., H₂O₂ exposure) and monitor by LC-MS. For basic conditions (e.g., peptide cleavage), avoid prolonged exposure to prevent β-elimination reactions observed in related bicyclic systems .

Q. Can this compound serve as a template for combinatorial library screening in ligand discovery?

  • Methodological Answer : Yes. Its rigid structure enforces specific conformations, making it ideal for probing receptor-binding motifs. Incorporate it into positionally scanned libraries via solid-phase synthesis, then screen for κ-opioid or ORL1 receptor binding using radioligand displacement assays. Validate hits via SPR or ITC for affinity measurements .

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